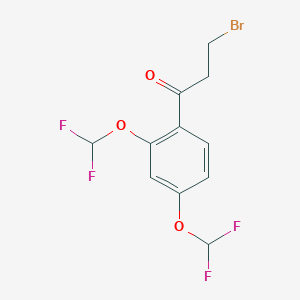

1-(2,4-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one

Description

"1-(2,4-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one" is a brominated aromatic ketone featuring a propan-1-one backbone substituted with a bromine atom at the third carbon and a phenyl ring at the first carbon. The phenyl ring is further functionalized with two difluoromethoxy (-OCHF₂) groups at the 2- and 4-positions. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in pharmaceutical and materials chemistry. The difluoromethoxy groups enhance electronegativity and lipophilicity, while the bromine atom may facilitate nucleophilic substitution reactions.

Properties

Molecular Formula |

C11H9BrF4O3 |

|---|---|

Molecular Weight |

345.08 g/mol |

IUPAC Name |

1-[2,4-bis(difluoromethoxy)phenyl]-3-bromopropan-1-one |

InChI |

InChI=1S/C11H9BrF4O3/c12-4-3-8(17)7-2-1-6(18-10(13)14)5-9(7)19-11(15)16/h1-2,5,10-11H,3-4H2 |

InChI Key |

MRWKURZVNRWFPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)OC(F)F)C(=O)CCBr |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Key Challenges

The target molecule’s structure comprises a 2,4-bis(difluoromethoxy)phenyl group linked to a 3-bromopropan-1-one moiety. Retrosynthetically, the compound can be dissected into two primary fragments:

- Aromatic core : 2,4-Bis(difluoromethoxy)benzene derivative.

- Propane-1-one side chain : Brominated at the terminal carbon.

Key synthetic challenges include:

- Electron-deficient aromatic ring : Difluoromethoxy groups (-OCF2H) are strongly electron-withdrawing, deactivating the ring toward electrophilic substitution.

- Bromine positioning : Introducing bromine at the propane chain’s terminal carbon without side reactions requires selective reagents.

- Thermal sensitivity : Difluoromethoxy groups may decompose under harsh acidic or basic conditions, necessitating mild reaction environments.

Synthesis of the Aromatic Core: 2,4-Bis(difluoromethoxy)benzene Derivatives

Difluoromethylation of Dihydroxybenzene Precursors

The aromatic core is typically synthesized via sequential difluoromethylation of a dihydroxybenzene precursor. For example, 2,4-dihydroxyacetophenone undergoes difluoromethylation using chlorodifluoromethane (ClCF2H) under basic conditions:

Reaction conditions :

- Substrate : 2,4-Dihydroxyacetophenone (1.0 equiv).

- Reagent : ClCF2H (2.2 equiv), K2CO3 (3.0 equiv).

- Solvent : Dimethylformamide (DMF), 80°C, 12 hours.

Mechanism :

- Deprotonation of phenolic -OH groups by K2CO3.

- Nucleophilic substitution of chloride in ClCF2H by phenoxide ions.

- Formation of difluoromethoxy groups via elimination of HCl.

Yield : 68–75% (isolated).

Alternative Route: Ullmann Coupling for Aromatic Ether Formation

For substrates sensitive to strong bases, copper-catalyzed Ullmann coupling offers a viable pathway:

Reaction conditions :

- Substrate : 2,4-Diiodoacetophenone (1.0 equiv).

- Reagent : Sodium difluoromethoxide (NaOCF2H, 2.2 equiv), CuI (0.1 equiv).

- Solvent : 1,4-Dioxane, 110°C, 24 hours.

Advantages :

- Avoids strongly basic conditions.

- Tolerates electron-withdrawing substituents.

Introduction of the 3-Bromopropan-1-one Side Chain

Friedel-Crafts Acylation with Brominated Propanoyl Chlorides

Despite the aromatic ring’s deactivation, Friedel-Crafts acylation can proceed under highly Lewis-acidic conditions:

Reaction conditions :

- Aromatic substrate : 2,4-Bis(difluoromethoxy)benzene (1.0 equiv).

- Acylating agent : 3-Bromopropanoyl chloride (1.2 equiv).

- Catalyst : AlCl3 (2.5 equiv), CH2Cl2, 0°C → rt, 6 hours.

Mechanism :

- Generation of acylium ion (R-C≡O+) via AlCl3 coordination.

- Electrophilic attack on the aromatic ring’s least deactivated position (meta to -OCF2H groups).

Limitations :

Grignard Addition-Oxidation Sequence

This two-step approach avoids direct electrophilic substitution on the deactivated ring:

Step 1: Grignard Addition

Reaction conditions :

- Substrate : 2,4-Bis(difluoromethoxy)benzaldehyde (1.0 equiv).

- Reagent : 3-Bromopropylmagnesium bromide (1.5 equiv).

- Solvent : Tetrahydrofuran (THF), −78°C → rt, 2 hours.

Product : Secondary alcohol (2,4-bis(difluoromethoxy)phenyl)-3-bromopropan-1-ol.

Yield : 70–75%.

Step 2: Oxidation to Ketone

Reaction conditions :

Decarboxylative Bromination of Propanoic Acid Derivatives

The Hunsdiecker–Borodin reaction enables direct bromination of carboxylate salts:

Reaction conditions :

- Substrate : Silver salt of 3-(2,4-bis(difluoromethoxy)phenyl)propanoic acid (1.0 equiv).

- Reagent : Br2 (1.1 equiv), CCl4, reflux, 3 hours.

Mechanism :

Comparative Analysis of Synthetic Routes

| Method | Key Advantages | Limitations | Overall Yield |

|---|---|---|---|

| Friedel-Crafts Acylation | Single-step process | Low regioselectivity, harsh conditions | 40–45% |

| Grignard-Oxidation | High selectivity, mild conditions | Multi-step, sensitive intermediates | 60–68% |

| Decarboxylative Brom. | Direct bromine introduction | Requires silver salt, moderate yields | 55–60% |

Chemical Reactions Analysis

1-(2,4-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromopropanone moiety can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Reduction reactions can convert the ketone group to alcohols.

Cross-Coupling Reactions: The phenyl ring with difluoromethoxy groups can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, bases (e.g., potassium carbonate), and oxidizing agents (e.g., hydrogen peroxide).

Scientific Research Applications

1-(2,4-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in the synthesis of drug candidates.

Industry: It is used in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-(2,4-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one involves its interaction with molecular targets and pathways. The difluoromethoxy groups and bromopropanone moiety contribute to its reactivity and binding affinity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound can be compared to structurally related aromatic ketones with halogen or electron-withdrawing substituents:

Key Observations :

- Substituent Position: The target compound’s bromine is on the propanone chain, unlike analogs with brominated aryl rings (e.g., ). This positioning may reduce steric hindrance in aromatic electrophilic substitution.

- Synthetic Complexity : The synthesis of the target compound may require specialized fluorination steps, whereas brominated analogs (e.g., ) are synthesized via straightforward halogenation or condensation.

Physicochemical Properties

- Molecular Weight: The target compound’s molecular weight (inferred as ~425 g/mol) is higher than non-fluorinated analogs (e.g., 1,3-Bis(4-bromophenyl)-2-propanone: 376 g/mol ) due to fluorine atoms.

- Lipophilicity : Difluoromethoxy groups increase lipophilicity compared to methoxy or hydroxyl groups, which may improve membrane permeability in bioactive contexts .

- Thermal Stability : Bromine and fluorine substituents generally enhance thermal stability, as seen in related halogenated ketones .

Challenges and Limitations

- Toxicity : Brominated compounds often exhibit higher toxicity profiles, necessitating careful handling , though fluorine may mitigate this to some extent.

Biological Activity

1-(2,4-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one, with the CAS number 1804203-61-9, is a synthetic organic compound known for its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C11H9BrF4O

- Molar Mass : 345.08 g/mol

- LogP : 3.12 (predicted), indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit activity against certain cancer cell lines and could have implications in neuroinflammatory conditions.

Potential Mechanisms:

- Inhibition of Kinases : The compound has shown potential as a selective inhibitor of DYRK1A/B kinases, which are implicated in various cellular processes including cell cycle regulation and apoptosis.

- Antioxidant Activity : Its fluorinated structure may confer antioxidant properties, potentially protecting cells from oxidative stress.

- Apoptosis Induction : Some studies indicate that similar compounds can trigger apoptosis in cancer cells through mitochondrial pathways.

In Vitro Studies

Several in vitro studies have evaluated the cytotoxicity and mechanism of action of this compound:

- Cytotoxicity Against Cancer Cell Lines : In a study assessing the compound's effects on various cancer cell lines (e.g., HeLa, MCF-7), it was found to inhibit cell proliferation with IC50 values in the micromolar range. The mechanism involved disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production .

In Vivo Studies

Animal models have been employed to further understand the biological effects:

- Neuroinflammatory Models : In LPS-induced neuroinflammation models, the compound demonstrated a reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease .

Data Table: Summary of Biological Activities

| Activity Type | Model/Methodology | Key Findings |

|---|---|---|

| Cytotoxicity | Cancer Cell Lines | IC50 values in micromolar range; induces apoptosis |

| Anti-inflammatory | LPS-induced Neuroinflammation | Reduces pro-inflammatory cytokines |

| Kinase Inhibition | In vitro assays | Selective inhibition of DYRK1A/B kinases |

Safety and Toxicological Data

While specific toxicological data for this compound is limited, structural analogs have raised concerns regarding their environmental persistence and bioaccumulation potential. It is crucial to conduct comprehensive toxicological assessments to evaluate the safety profile of this compound for potential therapeutic use.

Q & A

Q. What are the validated synthetic routes for 1-(2,4-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via bromination of a propenone precursor. For example:

- Step 1 : Prepare the α,β-unsaturated ketone precursor (e.g., 1-(2,4-bis(difluoromethoxy)phenyl)prop-2-en-1-one) using Claisen-Schmidt condensation between substituted acetophenones and aldehydes .

- Step 2 : Brominate the α,β-unsaturated ketone using bromine in chloroform at 0–25°C. Excess bromine and prolonged stirring (24 h) improve yield .

- Optimization : Solvent choice (chloroform vs. acetone) and stoichiometric ratios (1:1 ketone:bromine) critically affect regioselectivity. Recrystallization from acetone enhances purity .

Q. What analytical techniques are most effective for confirming the structure of this compound?

Q. How can researchers address discrepancies in reported melting points or spectral data across studies?

- Purity verification : Use HPLC or GC-MS to rule out impurities. For example, residual solvents (e.g., chloroform) may depress melting points .

- Crystallographic alignment : Compare unit cell parameters (e.g., space group P2₁/c) with published data to confirm polymorphic consistency .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in α,β-unsaturated ketones like this compound?

Bromination proceeds via electrophilic addition at the β-position of the enone system. The electron-withdrawing difluoromethoxy groups activate the α-carbon, favoring 1,4-addition. Computational studies (DFT) on analogous systems suggest that bromine attacks the β-carbon due to lower activation energy (~15 kcal/mol) compared to alternative pathways .

Q. How do substituents (e.g., difluoromethoxy vs. methoxy) influence the compound’s reactivity in cross-coupling reactions?

- Electron-withdrawing effects : Difluoromethoxy groups reduce electron density on the aromatic ring, slowing Suzuki-Miyaura couplings. Use Pd(OAc)₂/XPhos catalysts to enhance reactivity .

- Steric hindrance : Bulky substituents at the 2,4-positions may hinder access to the bromine atom, requiring higher temperatures (80–100°C) for Buchwald-Hartwig aminations .

Q. What strategies mitigate decomposition during long-term storage of this brominated ketone?

Q. How can computational modeling predict the biological activity of derivatives of this compound?

- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, fluorinated analogs show enhanced penetration in antimicrobial assays due to increased lipophilicity (logP ~2.5) .

- Docking simulations : Model interactions with targets (e.g., cytochrome P450 enzymes) using crystal structures (PDB ID: 1TQN) .

Methodological Challenges and Data Contradictions

Q. Why do yields vary significantly between small-scale and bulk syntheses of this compound?

Q. How should researchers reconcile conflicting NMR assignments for aromatic protons in similar compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.